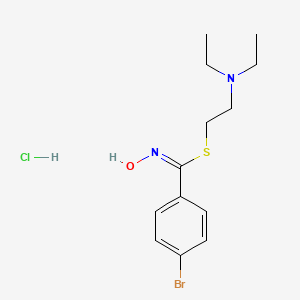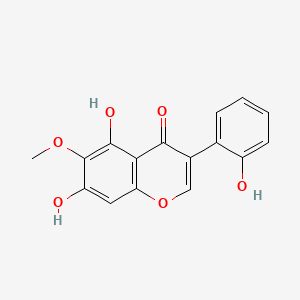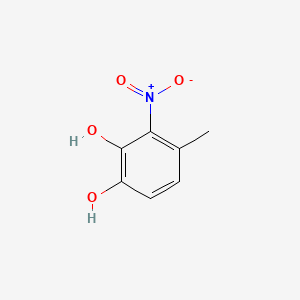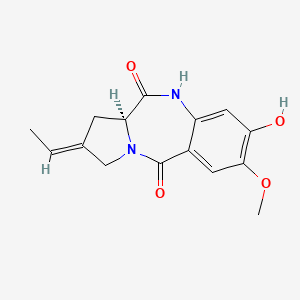![molecular formula C19H26O3 B1239388 (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol is a steroid. It derives from a hydride of an estrane.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research has explored the synthesis of various metabolites of (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol, which include isomeric secondary alcohols and trans-16,17-diols (Coombs & Boyd, 1998).
- Another study focused on synthesizing derivatives of this compound by aromatization, investigating the mechanism of aromatization (Coombs, 1966).
- The carcinogenicity of 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene and its derivatives was tested in mice, suggesting the potential carcinogenic properties of these compounds (Bhatt, 1988).
Molecular Structure Analysis
- A study involving the molecular structure of cyclopenta[a]phenanthrenes showed how different substitutions impact their carcinogenic potential, highlighting the importance of bay-region geometry (Kashino et al., 1986).
- The correlation between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenicity was explored, demonstrating how different derivatives exhibit varying levels of carcinogenic activity (Coombs et al., 1973).
Metabolic Activation and Mutagenicity
- The metabolic activation of cyclopenta[a]phenanthrenes was examined, revealing insights into the importance of dihydrodiol conformation for biological activity (Boyd et al., 1995).
- Research on the mutagenicity of metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene, including diol-epoxides, showed their potent mutagenic effects, supporting the activation sequence hypothesis (Papaparaskeva-Petrides et al., 1993).
Carcinogenic Properties
- A study highlighted the high skin tumor-initiating activity of the trans-3,4-dihydrodiol metabolite of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, confirming it as a proximate carcinogen (Coombs & Bhatt, 1982).
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14?,15?,16?,17-,18?,19?/m1/s1 |
Clé InChI |
UHQGCIIQUZBJAE-JZJKZLICSA-N |
SMILES isomérique |
CC12CCC3C(C1C[C@H](C2O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)
![(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1239320.png)


